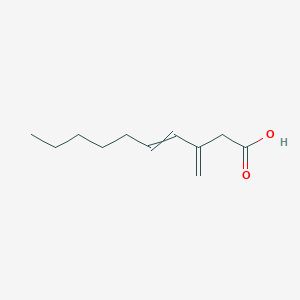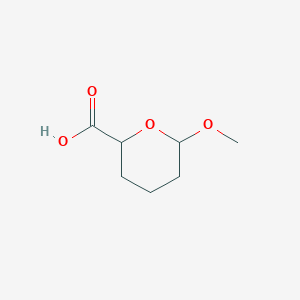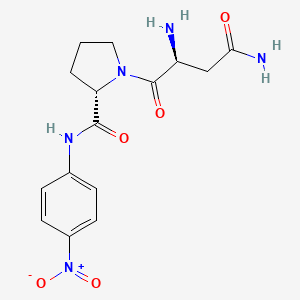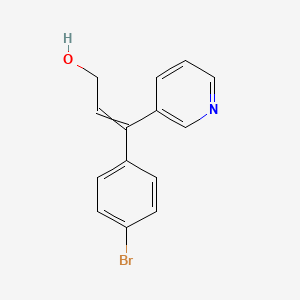
1-(3-Aminopropoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminopropoxy)propan-2-ol is an organic compound with the molecular formula C6H15NO2 It is a type of amino alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Aminopropoxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanol with 3-aminopropanol under basic conditions. The reaction typically proceeds as follows: [ \text{3-chloropropanol} + \text{3-aminopropanol} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and yield. The product is then purified through distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Aminopropoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) can be used under basic conditions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1-(3-Aminopropoxy)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Aminopropoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, including phosphorylation and dephosphorylation processes.
Comparaison Avec Des Composés Similaires
3-Aminopropanol: Similar structure but lacks the additional hydroxyl group.
Propan-2-ol: Contains a hydroxyl group but lacks the amino group.
3-(3-Aminopropoxy)propan-1-ol: Similar structure but with different positioning of functional groups.
Uniqueness: 1-(3-Aminopropoxy)propan-2-ol is unique due to the presence of both amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in various applications.
Propriétés
Numéro CAS |
89911-54-6 |
|---|---|
Formule moléculaire |
C6H15NO2 |
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
1-(3-aminopropoxy)propan-2-ol |
InChI |
InChI=1S/C6H15NO2/c1-6(8)5-9-4-2-3-7/h6,8H,2-5,7H2,1H3 |
Clé InChI |
FFZQVXMFAMSYIH-UHFFFAOYSA-N |
SMILES canonique |
CC(COCCCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


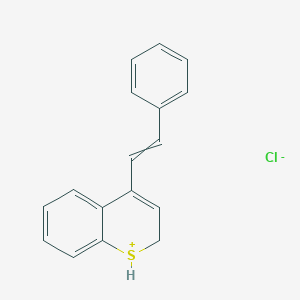
![N-[2-(1-Hydroxy-1-phenylethyl)phenyl]formamide](/img/structure/B14371897.png)
![2-[2-(2,3-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14371902.png)
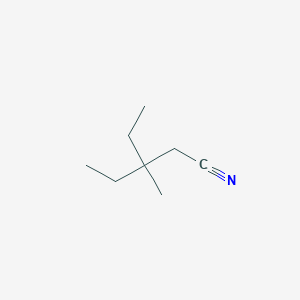
![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]-2-methylpropan-2-ol](/img/structure/B14371907.png)
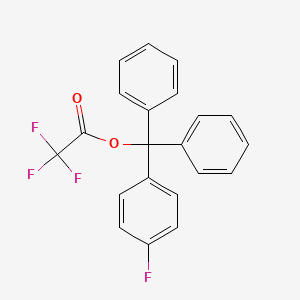
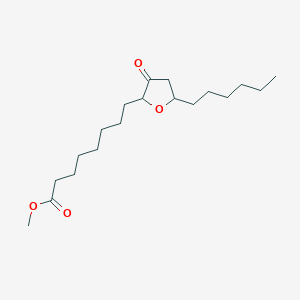
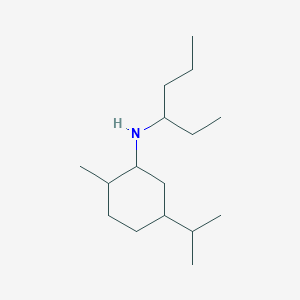
![[1-(Ethenyloxy)propan-2-yl]cyclohexane](/img/structure/B14371938.png)
